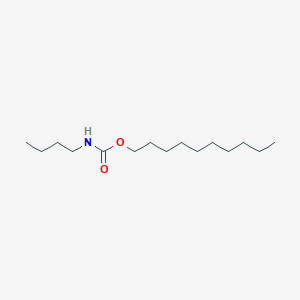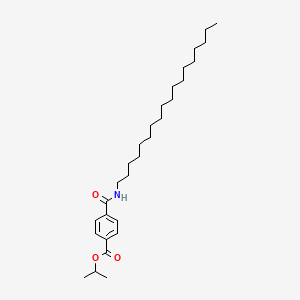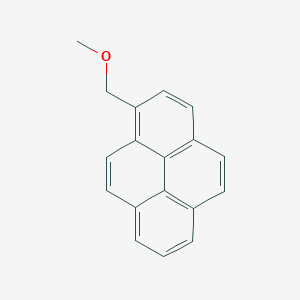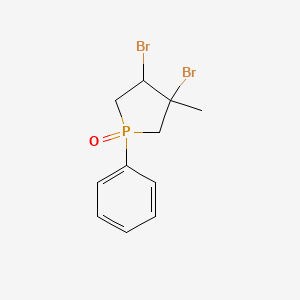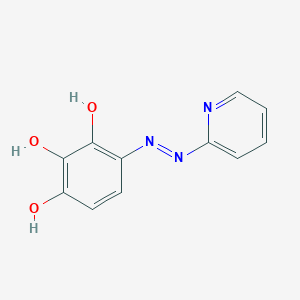
1,2,3-Benzenetriol, 4-(2-pyridinylazo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is an organic compound that belongs to the class of benzenetriols It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an azo group linked to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- typically involves the diazotization of 2-aminopyridine followed by coupling with 1,2,3-benzenetriol. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- suitable for various applications.
化学反应分析
Types of Reactions
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and azo linkage allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate enzyme activities, influence cellular signaling pathways, and affect various biological processes.
相似化合物的比较
Similar Compounds
1,2,3-Trihydroxybenzene (Pyrogallol): Similar structure but lacks the azo group.
1,3,5-Trihydroxybenzene (Phloroglucinol): Different hydroxyl group arrangement.
1,2,4-Trihydroxybenzene (Hydroxyquinol): Another isomer with different properties.
Uniqueness
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is unique due to the presence of both hydroxyl groups and an azo linkage, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions sets it apart from other benzenetriols.
属性
CAS 编号 |
91916-23-3 |
|---|---|
分子式 |
C11H9N3O3 |
分子量 |
231.21 g/mol |
IUPAC 名称 |
4-(pyridin-2-yldiazenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C11H9N3O3/c15-8-5-4-7(10(16)11(8)17)13-14-9-3-1-2-6-12-9/h1-6,15-17H |
InChI 键 |
FKUQMVUNPWIKOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N=NC2=C(C(=C(C=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


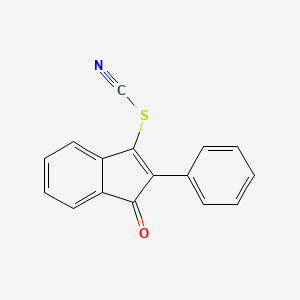
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

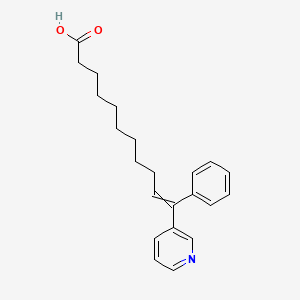
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
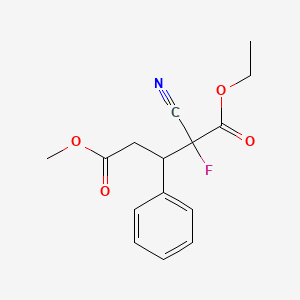
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
